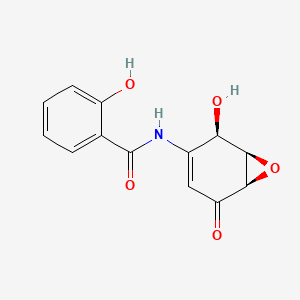
(+)-Dhmeq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The (+)-DHMEQ, the distomer of DHMEQ, is a inhibitor of NF-κB. In vitro: this compound down-regulat the NF-κB target genes IRF4 and CD40, the secretion of IL-6, CCL5, CCL17 and generated ROS. Cytotoxicity, CD30 down-modulation and CD30 shedding by this compound are prevented by ROS scavenger NAC. [1] this compound is a novel NF-κB inhibitor that induces apoptosis and cell-cycle arrest in several cancer cell types and promotes ROS generation, which causes genotoxic DNA damage in human liver cells. [2]
Biological Activity
(+)-Dhmeq, or dehydroxymethyl-epoxyquinomicin, is a compound that has garnered significant attention due to its biological activities, particularly its role as an inhibitor of nuclear factor kappa B (NF-κB). This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of NF-κB, a transcription factor involved in regulating immune responses and inflammation. NF-κB is activated by various extracellular signals and plays a crucial role in the expression of pro-inflammatory cytokines.
- Inhibition of NF-κB Activation : this compound inhibits the nuclear translocation of NF-κB by binding to cysteine residues in both canonical (p65 and p50) and non-canonical (RelB) components of NF-κB. This binding prevents the DNA binding activity of NF-κB, thereby reducing its transcriptional activity in response to inflammatory stimuli .
- Cytokine Modulation : Research has demonstrated that this compound significantly reduces the production of T helper type 1 (Th1) cytokines such as interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α) in peripheral blood mononuclear cells (PBMC) stimulated with phytohaemagglutinin (PHA) . This suggests a potential role for this compound in modulating immune responses.
Biological Effects
The biological effects of this compound have been studied across various cell types and conditions:
- Anti-inflammatory Effects : In vitro studies have shown that this compound inhibits the proliferation of activated PBMCs without affecting resting cells, indicating its selective action on activated immune cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Caspase Activity : In macrophage models, this compound has been shown to inhibit caspase-1 activity and IL-1β secretion induced by titanium dioxide nanoparticles. This highlights its potential as an anti-inflammatory agent in contexts involving particulate matter exposure .
- Cancer Cell Inhibition : The compound has demonstrated anticancer activity by inhibiting the growth of various cancer cell lines through its effects on NF-κB signaling pathways. For instance, studies indicate that this compound can suppress tumor growth in animal models by blocking NF-κB-mediated pathways .
Case Studies and Research Findings
Several studies have provided insights into the efficacy and mechanisms of action of this compound:
Properties
IUPAC Name |
2-hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOMATKBBPCLFR-GRYCIOLGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@H]3[C@@H]([C@@H]2O)O3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














